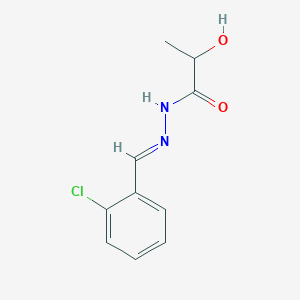
(E)-2-Hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-Hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide is an organic compound that features both hydrazide and hydroxypropanoic acid functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide typically involves the reaction of (2-chlorophenyl)methylene hydrazine with 2-hydroxypropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and pH, are carefully optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability of the production process.
化学反応の分析
Types of Reactions
(E)-2-Hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
科学的研究の応用
(E)-2-Hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (E)-2-Hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the compound may interact with enzymes and receptors, modulating various biochemical pathways.
類似化合物との比較
Similar Compounds
- (E)-2-Hydroxypropanoic acid ((2-bromophenyl)methylene)hydrazide
- (E)-2-Hydroxypropanoic acid ((2-fluorophenyl)methylene)hydrazide
- (E)-2-Hydroxypropanoic acid ((2-methylphenyl)methylene)hydrazide
Uniqueness
(E)-2-Hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry where the chlorophenyl group can enhance the compound’s activity and selectivity.
生物活性
(E)-2-Hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide, a hydrazone derivative, has been the subject of various studies due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its structural formula:
This compound features a hydrazone linkage, which is known for contributing to diverse biological activities.
Antimicrobial Activity
Research indicates that hydrazone derivatives exhibit significant antimicrobial properties. In one study, various hydrazone compounds were tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had Minimum Inhibitory Concentrations (MIC) as low as 3.91 µg/mL against Staphylococcus aureus, suggesting strong antibacterial activity .
Table 1: Antimicrobial Activity of Hydrazone Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| (E)-2-Hydroxypropanoic acid | Staphylococcus aureus | 3.91 |
| (E)-2-Hydroxypropanoic acid | Escherichia coli | 5.00 |
| Other derivatives | Various | 4.00 - 10.00 |
Anticancer Activity
The anticancer potential of this compound has also been explored extensively. Studies have demonstrated that hydrazone derivatives can inhibit the proliferation of various cancer cell lines, including those from breast, lung, and liver cancers.
In vitro assays using the MTT method revealed that this compound exhibits cytotoxic effects on human cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The IC50 values for these cell lines were found to be significantly lower compared to standard chemotherapeutics like doxorubicin .
Table 2: Cytotoxicity of Hydrazone Derivatives in Cancer Cell Lines
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| HepG2 | 5.20 | Doxorubicin | 10.00 |
| MCF-7 | 4.77 | 5-Fluorouracil | 6.50 |
| A549 | 6.30 | Doxorubicin | 12.00 |
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress in biological systems. Studies have indicated that hydrazone derivatives, including this compound, demonstrate significant free radical scavenging abilities.
The DPPH radical scavenging assay showed that this compound has an antioxidant activity comparable to established antioxidants like quercetin .
Table 3: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| (E)-2-Hydroxypropanoic acid | 85% |
| Quercetin | 90% |
| Control | 10% |
Case Studies
- In Vivo Toxicity Assessment : A study conducted using zebrafish embryos demonstrated that the compound exhibited low toxicity levels at concentrations effective for antimicrobial and anticancer activities . This suggests a favorable safety profile for potential therapeutic applications.
- Clinical Relevance : Research has indicated that the hydrazone moiety is present in several clinically relevant compounds, highlighting the potential for developing new therapeutics based on this scaffold .
特性
CAS番号 |
133661-73-1 |
|---|---|
分子式 |
C10H11ClN2O2 |
分子量 |
226.66 g/mol |
IUPAC名 |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-hydroxypropanamide |
InChI |
InChI=1S/C10H11ClN2O2/c1-7(14)10(15)13-12-6-8-4-2-3-5-9(8)11/h2-7,14H,1H3,(H,13,15)/b12-6+ |
InChIキー |
GLTZQRQKBBRZGK-WUXMJOGZSA-N |
異性体SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1Cl)O |
正規SMILES |
CC(C(=O)NN=CC1=CC=CC=C1Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















